molecular formula C5HClF3NOS B1399765 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride CAS No. 1076197-53-9

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Cat. No. B1399765
M. Wt: 215.58 g/mol
InChI Key: SGABJULEEUQBHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown various applications of 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride and related compounds in chemical synthesis. For instance, the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium produces the thiazole dianion, which reacts with various electrophiles, demonstrating the compound's utility in chemical synthesis (South & Van Sant, 1991). Another study shows the synthesis of fluorinated purines and thiapurines from reactions involving 2-(dialkylamino)-1,3-thiazol-4-amines and other components, indicating the compound's role in creating complex molecules (Iaroshenko et al., 2007).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the compound is used in the synthesis of potential anticancer agents. A study utilized 4-Methyl-2-phenylthiazole-5-carbohydrazide, a related compound, for synthesizing thiazole and thiadiazole derivatives, showing promise as anticancer agents (Gomha et al., 2017).

Catalysis and Material Science

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is also relevant in catalysis. A study on palladium-catalyzed three-component carbonylative synthesis involves trifluoroacetimidoyl chlorides and amines, showing the compound's utility in the synthesis of bioactive molecules (Chen et al., 2020).

Organic Synthesis and Functional Materials

The compound finds application in organic synthesis and the development of functional materials. For example, in the synthesis of new heterocyclic compounds, 4‐(3,3,3‐trifluoro‐2‐trifluoromethyl‐1‐propenyl)‐1,3‐thiazoles, it's used as a starting material, demonstrating its role in creating structurally complex molecules (Buceta et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 2-(Trifluoromethyl)benzoyl chloride, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The trifluoromethyl group has been found in many FDA-approved drugs over the last 20 years . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGABJULEEUQBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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